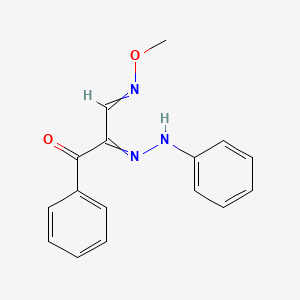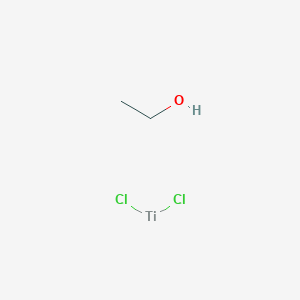
Dichlorotitanium; ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorotitanium; ethanol is a compound that combines titanium, chlorine, and ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorotitanium; ethanol can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
TiCl4+2C2H5OH→TiCl2(OEt)2+2HCl
This reaction requires careful handling of reagents and control of temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Dichlorotitanium; ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state titanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce various titanium alkoxides.
Scientific Research Applications
Dichlorotitanium; ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound’s unique properties make it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential in drug delivery and therapeutic applications.
Industry: This compound is used in the production of advanced materials, coatings, and polymers
Mechanism of Action
The mechanism of action of dichlorotitanium; ethanol involves its interaction with molecular targets and pathways. The compound can bind to various ligands and undergo redox reactions, influencing the behavior of other molecules. Its effects are mediated through changes in oxidation states and coordination chemistry, impacting processes such as catalysis and material synthesis .
Comparison with Similar Compounds
Similar Compounds
Titanocene dichloride: Another titanium-based compound with similar reactivity and applications.
Zirconocene dichloride: A zirconium analog with comparable chemical properties.
Hafnocene dichloride: A hafnium analog used in similar contexts.
Uniqueness
Dichlorotitanium; ethanol is unique due to its specific combination of titanium, chlorine, and ethanol, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
42855-39-0 |
|---|---|
Molecular Formula |
C2H6Cl2OTi |
Molecular Weight |
164.84 g/mol |
IUPAC Name |
dichlorotitanium;ethanol |
InChI |
InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
SZHZJPYNAORVRP-UHFFFAOYSA-L |
Canonical SMILES |
CCO.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


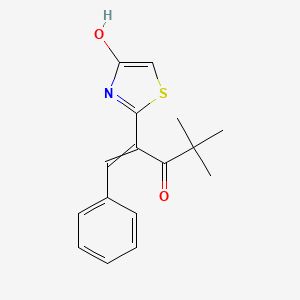
![3-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B11726715.png)
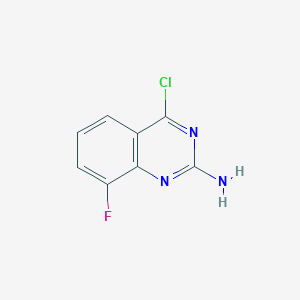
![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)
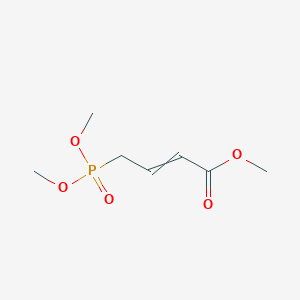
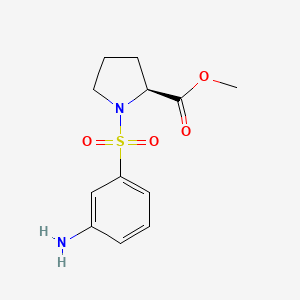
![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)
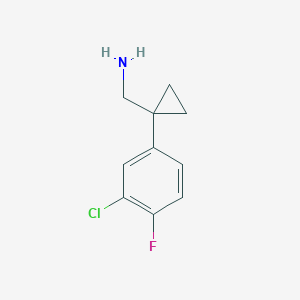
![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate](/img/structure/B11726798.png)
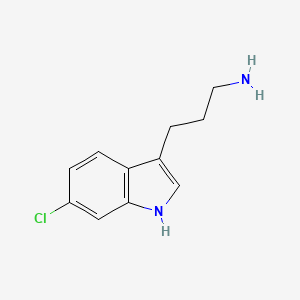
![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)
